2-Formyl-6-(3-methoxycarbonylphenyl)phenol is an organic compound characterized by a phenolic structure with a formyl group and a methoxycarbonyl substituent. Its molecular formula is CHO, and it features a complex arrangement that contributes to its unique chemical properties. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological activity.
The synthesis of 2-formyl-6-(3-methoxycarbonylphenyl)phenol typically involves multi-step organic reactions. A common method includes:
In industrial settings, large-scale production may utilize automated systems for consistent quality control.
2-Formyl-6-(3-methoxycarbonylphenyl)phenol has potential applications in:
Interaction studies involving 2-formyl-6-(3-methoxycarbonylphenyl)phenol are crucial for understanding its potential biological mechanisms. Similar compounds often undergo interactions with proteins or enzymes that may lead to inhibition or activation pathways relevant in medicinal chemistry. Further research is needed to elucidate these interactions specifically for this compound.
Several compounds share structural similarities with 2-formyl-6-(3-methoxycarbonylphenyl)phenol, including:
| Compound Name | Structural Differences |
|---|---|
| 2-Formyl-6-(4-methoxycarbonylphenyl)phenol | Methoxycarbonyl group at the para position |
| 2-Formyl-6-(3-carboxyphenyl)phenol | Carboxylic acid group instead of methoxycarbonyl |
| 2-Formyl-6-(3-methoxyphenyl)phenol | Methoxy group instead of methoxycarbonyl |
The uniqueness of 2-formyl-6-(3-methoxycarbonylphenyl)phenol lies in the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This distinct arrangement enhances its value in synthetic and research applications compared to its analogs.
The synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol requires careful consideration of precursor selection and stoichiometric optimization to achieve maximum yield and selectivity [20]. The compound, with the IUPAC name methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate, presents unique synthetic challenges due to its substituted biphenyl core structure and multiple functional groups [20] [21].
Precursor selection for this target molecule typically involves biphenyl derivatives bearing appropriate functional groups or their synthetic equivalents [3]. The most effective approach utilizes phenolic precursors that can undergo sequential functionalization, allowing for controlled introduction of both the formyl and methoxycarbonyl substituents [3] [26]. Research has demonstrated that starting materials containing pre-existing biphenyl frameworks significantly reduce synthetic complexity compared to de novo biphenyl formation [26].
Optimal reaction stoichiometry has been established through systematic optimization studies. The phenol precursor equivalent serves as the baseline, requiring 1.0 equivalent for effective conversion [31]. Formylating agents demonstrate optimal performance at 1.2 to 1.5 equivalents, with yields increasing substantially up to 1.3 equivalents before plateauing [30]. Catalyst loading ranges from 5 to 15 mol%, with optimal regioselectivity achieved at approximately 10 mol% [31]. Base equivalents prove critical for selectivity, with optimal performance observed at 1.5 equivalents [30] [31].
Reaction time optimization reveals that yields plateau after 4 hours, making extended reaction periods unnecessary [31]. Temperature control remains crucial, with optimal conditions at 100°C for maintaining ortho-selectivity in formylation reactions [30]. Solvent volume optimization indicates that 8 to 10 milliliters per millimole of substrate provides optimal mass transfer while maintaining reaction efficiency [31].
The formation of biphenyl cores requires sophisticated catalytic systems that accommodate the specific substitution patterns required for 2-Formyl-6-(3-methoxycarbonylphenyl)phenol synthesis [17]. Palladium-catalyzed cross-coupling reactions represent the most versatile approach, with Suzuki coupling demonstrating exceptional functional group tolerance and yields ranging from 70 to 95% [26].
Suzuki coupling reactions utilizing palladium catalysts at 1 to 5 mol% loading operate effectively at temperatures between 60 and 100°C [26]. These systems demonstrate excellent compatibility with methoxycarbonyl functionalities, making them particularly suitable for the target compound synthesis [26]. The reaction proceeds efficiently in dimethylformamide or toluene solvents, providing consistent yields across various substrate combinations [26].
Alternative catalytic approaches include Ullmann coupling using copper catalysts, though these systems require higher catalyst loadings of 10 to 20 mol% and elevated temperatures of 150 to 200°C [3]. While yields are moderate at 50 to 75%, the functional group tolerance is limited compared to palladium systems [3]. Nickel-catalyzed cross-coupling reactions offer a compromise, operating at 5 to 15 mol% catalyst loading with temperatures ranging from 80 to 150°C [3].
Recent advances in direct carbon-hydrogen bond activation provide promising alternatives for biphenyl synthesis [17]. Palladium-catalyzed carbon-hydrogen activation in benzene leads to biphenyl formation with yields of 78% under optimized conditions [17]. This approach utilizes palladium supported on graphene oxide, operating at 80°C in the presence of acetic acid and oxygen [17]. The reaction mechanism involves palladium acetate species formation through interaction with acetic acid, enabling carbon-hydrogen bond scission and subsequent biphenyl formation [17].
Stille coupling reactions using palladium catalysts at 2 to 8 mol% loading demonstrate excellent yields of 75 to 92% [26]. These systems operate effectively at temperatures between 80 and 120°C in toluene or dimethylformamide solvents [26]. The excellent functional group tolerance makes Stille coupling particularly attractive for complex molecule synthesis [26].
Precise control of formylation positioning represents a critical aspect in synthesizing 2-Formyl-6-(3-methoxycarbonylphenyl)phenol [7] [8]. The ortho-formylation of phenolic compounds requires selective methodologies that avoid undesired substitution patterns [7] [30].
The Reimer-Tiemann reaction provides a classical approach for ortho-formylation of phenols using chloroform and strong bases [7]. This reaction demonstrates high ortho-selectivity due to the electron-deficient nature of dichlorocarbene intermediates, which preferentially attack electron-rich ortho positions [7]. Typical reaction conditions involve chloroform with sodium or potassium hydroxide at temperatures ranging from 60 to 100°C, achieving yields between 40 and 85% [7].
Vilsmeier-Haack formylation offers superior control over positional selectivity using dimethylformamide and phosphorus oxychloride or thionyl chloride [8] [14]. This method operates at temperatures from 0 to 80°C, achieving yields between 60 and 95% with excellent positional control [14]. The reaction mechanism involves formation of Vilsmeier reagent through interaction of dimethylformamide with phosphorus oxychloride, followed by electrophilic aromatic substitution [10].
Advanced formylation protocols utilizing magnesium chloride, triethylamine, and paraformaldehyde demonstrate exceptional regioselectivity for ortho-formylation [30]. These conditions operate at temperatures between 80 and 120°C, consistently achieving yields from 60 to 95% with exclusive ortho-selectivity [30]. The method tolerates various substituents including alkyl, alkoxy, and halogen groups, making it particularly suitable for complex phenolic substrates [30].
Difluorocarbene-mediated formylation represents an emerging approach utilizing safer carbon monoxide surrogates [9]. This method proceeds through sequential O-difluoromethylation followed by carbon-fluorine bond functionalization, achieving yields of 70 to 89% under mild conditions [9]. The reaction operates at temperatures between 25 and 80°C, offering improved safety profiles compared to traditional carbon monoxide-based methods [9].
The installation of methoxycarbonyl groups requires careful consideration of reaction conditions to avoid interference with existing functionalities [15]. Esterification reactions utilizing acid chlorides or anhydrides with phenolic substrates proceed efficiently under mild conditions [4].
Direct esterification approaches involve reaction of carboxylic acid derivatives with methanol in the presence of acid catalysts [15]. These reactions typically operate at temperatures between 60 and 120°C, achieving conversion rates of 85 to 95% [15]. The reaction proceeds through acid-catalyzed nucleophilic substitution, forming the desired methyl ester products [15].
Alternative approaches utilize carbonylation reactions for direct introduction of methoxycarbonyl groups [12]. These methods employ carbon dioxide as a sustainable carbon source, reducing reliance on traditional carbonyl reagents [12]. Sodium borohydride-mediated reductive carbonylation achieves efficient methoxycarbonyl installation under catalyst-free conditions [12].
Phase-transfer catalysis provides enhanced reaction rates for esterification reactions [25]. Chiral phase-transfer catalysts with conformationally fixed biphenyl cores demonstrate excellent efficiency for asymmetric alkylation reactions [25]. These systems operate under mild conditions while maintaining high enantioselectivity, particularly valuable for preparing optically active derivatives [25].
Effective purification strategies are essential for obtaining high-purity 2-Formyl-6-(3-methoxycarbonylphenyl)phenol [18] [34]. Flash chromatography represents the most widely employed technique, utilizing silica gel with particle sizes between 40 and 63 micrometers [34]. This method achieves recovery yields of 85 to 95% with purities ranging from 95 to 99% [34].
Column chromatography using silica gel with 70 to 230 mesh size provides cost-effective purification for larger quantities [33]. Chloroform and methanol gradient systems effectively separate phenolic compounds, achieving recovery yields between 80 and 90% [33]. The method requires longer processing times of 2 to 8 hours but maintains purities between 90 and 95% [33].
Recrystallization techniques offer complementary purification approaches, particularly for compounds with favorable crystallization properties [37]. Various organic solvents enable selective recrystallization, achieving purities between 85 and 95% with recovery yields of 70 to 85% [37]. Processing times range from 4 to 24 hours, depending on crystallization kinetics [37].
Melt crystallization provides exceptional purification efficiency for thermally stable compounds [37]. This technique achieves purities between 98 and 99.5% with recovery yields of 90 to 98% [37]. The method involves controlled cooling and crystallization cycles, requiring 6 to 48 hours for complete processing [37].
High-speed counter-current chromatography offers unique advantages for phenolic compound separation [36]. Two-phase solvent systems composed of n-hexane, ethyl acetate, methanol, and water enable efficient separation of phenolic acids and related compounds [36]. Recovery yields range from 75 to 90% with purities between 90 and 98% [36].
Preparative thin-layer chromatography provides rapid purification for small quantities [33]. Silica gel 60 F254 plates with optimized solvent mixtures achieve purities between 85 and 95% [33]. Recovery yields range from 60 to 80%, making this technique suitable for analytical-scale preparations [33].
Advanced purification protocols utilizing polymeric scavengers demonstrate enhanced selectivity for phenolic compounds [18]. Basic polystyrene resins interact selectively with acidic phenol groups, enabling rapid purification through adsorption and desorption cycles [18]. The method operates through solvent-dependent processes, allowing selective removal of impurities while preserving target compounds [18].
Solvent-free synthetic methodologies offer significant environmental advantages while maintaining synthetic efficiency [16] [19]. These approaches eliminate volatile organic solvents, reducing environmental impact and simplifying purification procedures [16].
Mechanochemical synthesis utilizing ball milling represents a revolutionary approach for solvent-free organic transformations [40]. This technique employs mechanical force to drive chemical reactions, achieving yield enhancements of 25 to 45% compared to conventional methods [40]. Energy reductions of 80 to 95% make mechanochemical approaches exceptionally sustainable [40].
Thermal solvent-free protocols enable direct condensation reactions between aromatic aldehydes, heteroaryl amines, and phenols [16]. These reactions proceed at 80°C without acid catalysts or organic solvents, achieving yields between 40 and 97% [16]. The method demonstrates excellent compatibility with green chemistry principles while providing simplified work-up procedures [16].
Solid-state reactions utilizing heterogeneous catalysts eliminate solvent requirements while maintaining high selectivity [19]. Titanium trichloride triflate enables acetylation of alcohols, phenols, and thiols at room temperature without harmful solvents [19]. These catalysts demonstrate recyclability and produce minimal waste streams [19].
Grinding-based methodologies provide mechanical activation for organic reactions [19]. Pyrazole chalcone synthesis involves grinding mixtures of pyrazole aldehydes, acetophenones, and activated barium hydroxide for 5 to 10 minutes [19]. This approach operates at room temperature with reaction times significantly shorter than conventional methods [19].
Energy-efficient synthetic protocols minimize energy consumption while maximizing reaction efficiency [38] [39]. Microwave-assisted synthesis represents a premier example, utilizing electromagnetic radiation at 2.45 gigahertz frequency [38].
Microwave-assisted formylation reactions achieve complete conversion within 1 minute, demonstrating remarkable rate enhancement [38]. These conditions produce yields of 89% for phenolic nitration reactions, representing substantial improvements over conventional heating [38]. Energy reductions of 60 to 80% make microwave protocols exceptionally efficient [38].
Ultrasonic synthesis employs acoustic cavitation to enhance reaction rates [39]. Frequencies between 20 and 40 kilohertz provide optimal activation for organic transformations [39]. Reaction times range from 5 to 60 minutes with yield enhancements of 10 to 25% [39]. Energy reductions of 40 to 60% demonstrate significant efficiency improvements [39].
Flow chemistry systems enable continuous processing with enhanced energy efficiency [31]. These systems operate at temperatures between 60 and 120°C with residence times of 5 to 45 minutes [31]. Yield enhancements of 10 to 20% combined with energy reductions of 30 to 50% make flow chemistry attractive for industrial applications [31].
Hydrogen-assisted catalytic processes provide exceptional energy efficiency for volatile organic compound transformations [28]. Platinum-cobalt catalysts supported on aluminum oxide enable ambient temperature ignition, eliminating conventional heating requirements [28]. Optimal hydrogen concentrations of 3% achieve complete conversion while maintaining safety profiles [28].
Catalytic combustion systems utilizing hydrogen co-feeding demonstrate remarkable efficiency for aromatic compound processing [28]. These systems achieve ignition temperatures exceeding 500°C through hydrogen-driven onsite heating [28]. Energy production occurs sustainably without carbon-based emissions, representing ideal green chemistry approaches [28].
| Method | Reagents | Temperature (°C) | Yield Range (%) | Selectivity | Green Chemistry Score |
|---|---|---|---|---|---|
| Reimer-Tiemann Reaction | CHCl₃, NaOH/KOH | 60-100 | 40-85 | ortho-selective | Moderate |
| Vilsmeier-Haack Reaction | DMF, POCl₃/SOCl₂ | 0-80 | 60-95 | Positional control possible | Good |
| Direct Formylation with MgCl₂/Et₃N | Paraformaldehyde, MgCl₂, Et₃N | 80-120 | 60-95 | ortho-selective | Excellent |
| Difluorocarbene Method | CHF₂-carbene precursors | 25-80 | 70-89 | Regioselective | Good |
Table 1: Formylation Methods for Phenolic Compounds
| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| Suzuki Coupling (Pd-catalyzed) | 1-5 | 60-100 | DMF/Toluene | 70-95 | Excellent |
| Stille Coupling (Pd-catalyzed) | 2-8 | 80-120 | Toluene/DMF | 75-92 | Excellent |
| Direct C-H Activation | 3-7 | 100-180 | Solvent-free | 70-85 | Limited |
| Ni-catalyzed Cross-coupling | 5-15 | 80-150 | THF/Dioxane | 60-88 | Good |
Table 2: Catalytic Systems for Biphenyl Core Formation
| Method | Energy Source | Reaction Time | Temperature (°C) | Yield Enhancement (%) | Energy Reduction (%) |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave (2.45 GHz) | 1-30 minutes | 80-150 | 15-30 | 60-80 |
| Mechanochemical Synthesis | Mechanical Force | 10-120 minutes | Room Temperature | 20-40 | 70-90 |
| Ball Milling | Mechanical Grinding | 5-60 minutes | Room Temperature | 25-45 | 80-95 |
| Ultrasonic Synthesis | Ultrasound (20-40 kHz) | 5-60 minutes | 25-80 | 10-25 | 40-60 |
Table 3: Green Chemistry Approaches and Energy Efficiency
| Technique | Stationary Phase | Recovery Yield (%) | Purity Achieved (%) | Processing Time |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel (40-63 μm) | 85-95 | 95-99 | 30-120 minutes |
| Melt Crystallization | Not Applicable | 90-98 | 98-99.5 | 6-48 hours |
| High-Speed Counter-Current Chromatography | Two-phase solvent system | 75-90 | 90-98 | 2-6 hours |
| Column Chromatography | Silica Gel (70-230 mesh) | 80-90 | 90-95 | 2-8 hours |
The thermodynamic stability of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol is fundamentally governed by the interplay between its aromatic ring system, phenolic hydroxyl group, formyl substituent, and methoxycarbonyl functionality. Based on comparative analysis with structurally related phenolic aldehydes, this compound exhibits characteristics typical of substituted aromatic systems with multiple electron-withdrawing and electron-donating groups [1] [2].
The molecular structure contains both stabilizing and destabilizing elements that influence its overall thermodynamic profile. The aromatic benzene rings provide inherent stability through resonance delocalization, while the phenolic hydroxyl group contributes additional stabilization through intramolecular hydrogen bonding opportunities with the adjacent formyl group [1]. However, the presence of the aldehyde functionality introduces potential instability, as phenolic aldehydes are known to undergo oxidative transformations under ambient conditions [1] [2].
Thermodynamic calculations based on group contribution methods suggest that the compound possesses moderate stability at standard conditions. The electron-withdrawing nature of both the formyl and methoxycarbonyl groups creates an electron-deficient aromatic system, which may exhibit enhanced reactivity toward nucleophilic species while maintaining reasonable thermal stability [3]. The estimated standard formation enthalpy indicates a moderately stable configuration, though precise experimental values remain unavailable.
Temperature-dependent stability studies of analogous phenolic aldehydes demonstrate that thermal decomposition typically occurs above 200°C, with oxidative degradation pathways becoming significant at lower temperatures in the presence of atmospheric oxygen [1]. The specific substitution pattern of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol suggests similar thermal stability characteristics, with potential decomposition pathways involving both the aldehyde and ester functionalities.
Table 1: Basic Physicochemical Properties of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1258625-58-9 | Multiple chemical databases |
| Molecular Formula | C15H12O4 | Chemical suppliers |
| Molecular Weight | 256.25 | Chemical suppliers |
| SMILES | COC(=O)c1cccc(c1)c1cccc(c1O)C=O | Chemical databases |
| Appearance | No data available | Biomall supplier data |
| Melting Point | No data available | Biomall supplier data |
| Boiling Point | No data available | Biomall supplier data |
| Density | No data available | Not available |
| Solubility | No data available | Not available |
The solubility characteristics of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol in organic solvents can be predicted through systematic comparison with structurally related phenolic aldehydes and application of molecular polarity principles. Phenolic aldehydes generally exhibit excellent solubility in polar organic solvents due to their capacity for hydrogen bonding and dipole-dipole interactions [4] [5] [6].
Based on the molecular structure containing four oxygen atoms capable of hydrogen bonding, the compound is expected to demonstrate high solubility in protic solvents such as alcohols and in aprotic polar solvents including acetone, dimethyl sulfoxide, and dimethylformamide [5] [6]. The presence of the methoxycarbonyl ester group further enhances solubility in moderately polar solvents through dipole interactions and potential hydrogen bonding with the carbonyl oxygen [7].
Comparative analysis with 4-hydroxybenzaldehyde, which exhibits solubility of 1.38 g/100 mL in water at 30°C and excellent solubility in alcohol, ether, acetone, and ethyl acetate [8] [9], suggests that 2-Formyl-6-(3-methoxycarbonylphenyl)phenol would demonstrate similar or enhanced organic solvent solubility due to its larger organic framework and multiple polar functional groups [5].
The compound is anticipated to show limited water solubility due to its substantial hydrophobic aromatic content, following patterns observed in other substituted phenolic aldehydes [4] [8]. However, the multiple polar oxygen-containing substituents may provide sufficient hydrophilic character for moderate aqueous solubility, particularly under controlled pH conditions where ionization of the phenolic hydroxyl group occurs [4].
Table 2: Comparative Physicochemical Properties of Related Phenolic Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Phenol | C6H6O | 94.11 | 40.5 | 181.7 | 1.07 |
| 4-Hydroxybenzaldehyde | C7H6O2 | 122.12 | 115-116 | 310 | 1.129 |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | C7H6O2 | 122.12 | -7 | 197 | Not specified |
| Vanillin | C8H8O3 | 152.15 | 81-83 | 285 | 1.06 |
| 2-Formyl-6-(3-methoxycarbonylphenyl)phenol | C15H12O4 | 256.25 | Not available | Not available | Not available |
The phase transition behavior of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol can be inferred from the well-documented phase characteristics of structurally analogous phenolic aldehydes. These compounds typically exist as crystalline solids at room temperature and exhibit sharp melting transitions characteristic of well-ordered crystalline structures [8] [10] [9].
Based on molecular weight and structural complexity comparisons, the melting point is predicted to fall within the range of 80-150°C, considering that 4-hydroxybenzaldehyde melts at 115-116°C and vanillin at 81-83°C [8] [9]. The additional aromatic ring and ester functionality in the target compound suggest a melting point toward the higher end of this range due to increased intermolecular interactions and molecular rigidity [10].
Sublimation behavior represents another important phase transition characteristic. Many phenolic aldehydes, including 4-hydroxybenzaldehyde, sublime at atmospheric pressure without decomposition [8] [11]. This property arises from the relatively weak intermolecular forces compared to the molecular cohesion within the crystal lattice. The target compound is expected to exhibit similar sublimation characteristics, though the increased molecular weight and polar substituents may elevate the sublimation temperature [10].
Vapor pressure characteristics follow predictable patterns based on molecular weight and intermolecular interaction strength. Simple phenolic aldehydes typically exhibit vapor pressures below 1 mmHg at room temperature [10] [11]. The target compound, with its higher molecular weight and multiple polar groups, is expected to demonstrate even lower vapor pressure, indicating low volatility at ambient conditions [12].
Thermal stability during phase transitions represents a critical consideration. Phenolic aldehydes are generally sensitive to oxidation and thermal decomposition, particularly in the presence of air and light [1] [8]. The compound is expected to maintain structural integrity during normal phase transitions but may undergo degradation at elevated temperatures, particularly above 200°C [1].
Table 3: Phase Transition Characteristics of Phenolic Aldehydes
| Property | Phenolic Aldehydes | Specific Examples |
|---|---|---|
| Sublimation behavior | Many sublime without decomposition | 4-Hydroxybenzaldehyde sublimes at atmospheric pressure |
| Crystal structure | Typically crystalline solids | White to pale yellow needles |
| Thermal stability | Sensitive to oxidation and light | Air and light sensitive |
| Phase transitions | Sharp melting points common | Melting points 115-200°C range |
| Vapor pressure | Generally low at room temperature | <1 mmHg for most compounds |
The surface properties and molecular polarity of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol are determined by the distribution and nature of its polar functional groups. The molecule contains four oxygen atoms in different chemical environments: the phenolic hydroxyl oxygen, the formyl carbonyl oxygen, the ester carbonyl oxygen, and the methoxy oxygen, creating a highly polar molecular structure [12] [13].
The calculated molecular polarity indicates significant dipole moment contributions from multiple sources. The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, while the aldehyde and ester carbonyls serve as strong hydrogen bond acceptors [12]. This combination creates a molecule with substantial dipole moment, estimated to exceed 3.0 Debye based on additive group contributions [13].
Surface tension effects in solution are expected to be significant due to the amphiphilic nature of the molecule. The aromatic framework provides hydrophobic character, while the multiple oxygen-containing substituents contribute hydrophilic properties [12]. When dissolved in organic solvents, the compound is predicted to exhibit surface-active behavior, potentially reducing surface tension through preferential orientation at interfaces [14] [12].
Intermolecular interaction patterns encompass multiple modes of molecular association. Hydrogen bonding represents the primary intermolecular force, with the phenolic hydroxyl capable of forming strong hydrogen bonds with carbonyl oxygens on neighboring molecules [7]. Pi-pi stacking interactions between aromatic rings provide additional stabilization in the solid state and concentrated solutions [7].
The molecular electrostatic potential surface reveals regions of high electron density concentrated around the oxygen atoms, particularly the phenolic hydroxyl and carbonyl oxygens. These areas serve as primary sites for intermolecular interactions and influence the compound's behavior in different chemical environments [7]. The ester functionality introduces additional complexity through potential conformational flexibility and rotational barriers around the C-O bond [13].
Table 4: Surface Properties and Molecular Polarity Characteristics
| Parameter | Phenolic Aldehydes | Expected for Target Compound |
|---|---|---|
| Dipole moment | Moderate to high due to C=O and OH groups | Enhanced due to multiple polar groups |
| Hydrogen bonding capability | Strong donor (OH) and acceptor (C=O) sites | Multiple H-bonding sites available |
| Surface tension influence | Generally increase surface tension in solution | Likely to increase surface tension |
| Molecular polarity | Polar molecules with amphiphilic character | Highly polar due to 4 oxygen atoms |
| Intermolecular interactions | Hydrogen bonding, π-π stacking, dipole interactions | Complex interaction patterns expected |
The electrochemical behavior of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol is characterized by multiple redox-active sites within the molecular structure. The phenolic hydroxyl group represents the primary oxidation site, capable of undergoing single-electron transfer to form phenoxyl radicals, while the aldehyde functionality provides a reduction center under appropriate conditions [15] [16] [17].
Phenolic oxidation typically occurs through a mechanism involving initial electron transfer followed by proton loss, generating resonance-stabilized phenoxyl radicals [17]. The presence of electron-withdrawing substituents (formyl and methoxycarbonyl groups) shifts the oxidation potential to more positive values compared to simple phenol, requiring higher potentials for oxidation initiation [18]. Comparative studies with substituted phenols suggest oxidation potentials in the range of 0.8-1.2 V versus standard calomel electrode [17].
The aldehyde functionality introduces additional electrochemical complexity through its capacity for reduction reactions. Under cathodic conditions, the formyl group can undergo reduction to form alcohol derivatives or participate in coupling reactions with other electroactive species [16]. The reduction potential is influenced by the electron density on the aromatic ring, which is modulated by the phenolic hydroxyl (electron-donating) and methoxycarbonyl (electron-withdrawing) substituents [16].
Electrochemical characterization studies of related phenolic aldehydes demonstrate complex multi-step processes involving both oxidation and reduction pathways [15] [17]. The target compound is expected to exhibit similar behavior, with potential complications arising from simultaneous oxidation-reduction processes when both anodic and cathodic sites are accessible [16].
Cyclic voltammetry studies of analogous compounds reveal irreversible oxidation waves for the phenolic group, indicating chemical reactions following electron transfer [17]. The aldehyde reduction typically shows more reversible characteristics, though the overall electrochemical behavior depends strongly on solution conditions including pH, solvent, and supporting electrolyte [16].
Table 5: Electrochemical and Redox Behavior Patterns
| Compound Type | Oxidation Tendency | Electrochemical Behavior | Typical Potentials (V vs SCE) |
|---|---|---|---|
| Simple phenols | Moderate | Standard phenolic oxidation | 0.8-1.2 |
| Phenolic aldehydes | Enhanced due to aldehyde group | Complex multi-step processes | Variable, ~0.6-1.0 |
| Methoxy-substituted phenols | Increased electron density | Stabilized radical intermediates | Lower due to electron donation |
| Formyl-substituted phenols | Aldehyde group influences redox | Carbonyl reduction possible | Dependent on substitution |